2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide
CAS No.: 954622-40-3
Cat. No.: VC11893603
Molecular Formula: C19H26N2O2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954622-40-3 |
|---|---|
| Molecular Formula | C19H26N2O2 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 2-cyclopentyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C19H26N2O2/c1-14-6-8-17(9-7-14)21-13-16(11-19(21)23)12-20-18(22)10-15-4-2-3-5-15/h6-9,15-16H,2-5,10-13H2,1H3,(H,20,22) |
| Standard InChI Key | WSKSYGYHKBNBAA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3CCCC3 |
| Canonical SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3CCCC3 |
Introduction
2-Cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a complex organic compound with a molecular formula of C19H26N2O2 and a molecular weight of 314.4 g/mol . This compound is of interest due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis
The synthesis of 2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide involves multiple steps, including the formation of the pyrrolidine ring and subsequent modifications to introduce the cyclopentyl and 4-methylphenyl groups. Detailed synthesis protocols are not widely documented in the literature, but they typically involve standard organic chemistry techniques such as condensation reactions and ring formations.
Potential Applications
While specific applications of this compound are not extensively documented, compounds with similar structures have been explored for their biological activities, including potential roles in pharmaceuticals. The presence of the pyrrolidine ring and acetamide functionality suggests potential interactions with biological targets, which could be leveraged for therapeutic purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume